![molecular formula C23H23N3O2S B2882228 3-[4-氧代-4-(4-苯基-3,6-二氢-2H-吡啶-1-基)丁基]-2-硫代次亚胺-1H-喹唑啉-4-酮 CAS No. 422281-23-0](/img/structure/B2882228.png)
3-[4-氧代-4-(4-苯基-3,6-二氢-2H-吡啶-1-基)丁基]-2-硫代次亚胺-1H-喹唑啉-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Typically, a description of a compound would include its molecular formula, structure, and possibly its weight and physical appearance .
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and steps involved .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its bonds, functional groups, and shape .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound can undergo, including the reactants, products, and conditions for each reaction .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .科学研究应用
合成和表征
喹唑啉衍生物,包括与本化合物相关的衍生物,已对其合成和结构表征进行了广泛的研究。例如,Abdelriheem 等人 (2015) 专注于合成了噻吩并[2,3-b]吡啶和喹唑啉衍生物,并通过元素分析、光谱数据和化学转化阐明了它们的结构,突出了多样化的合成方法和喹唑啉在药物化学中的重要性 (Abdelriheem、Ahmad 和 Abdelhamid,2015).
抗病毒和抗炎应用
喹唑啉-4-酮衍生物已被评估其抗病毒和抗炎特性。Pandey 等人 (2008) 合成了 2,3-二取代喹唑酮,对日本脑炎病毒 (JEV) 和单纯疱疹病毒 1 型 (HSV-I) 表现出活性,表明喹唑啉衍生物在抗病毒治疗中的潜力 (Pandey、Kumar、Saxena、Mukesh 和 Joshi,2008)。类似地,Kumar 和 Rajput (2009) 研究了更新的喹唑啉-4-酮衍生物的抗炎活性,证明了它们在开发抗炎剂中的用途 (Kumar 和 Rajput,2009).
抗肿瘤活性
对新型抗肿瘤剂的探索导致了喹唑啉衍生物的合成和评估。Gangjee 等人 (1996) 合成了 2-氨基-4-氧代-5-取代-吡咯并[2,3-d]嘧啶,它们是胸苷酸合成酶 (TS) 的有效抑制剂,并显示出有希望的抗肿瘤活性,强调了喹唑啉衍生物在癌症治疗中的治疗潜力 (Gangjee、Mavandadi、Kisliuk、McGuire 和 Queener,1996).
材料科学和分子建模
喹唑啉衍生物在材料科学和分子建模中也找到了应用。Maurya 等人 (2015) 合成了与喹唑啉为基础的配体的氧钒 (IV) 配合物,并通过各种物理化学技术和 3D 分子建模对其进行了表征,以探索它们在催化和材料科学中的潜力 (Maurya、Sutradhar、Martin、Roy、Chourasia、Sharma 和 Vishwakarma,2015).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c27-21(25-15-12-18(13-16-25)17-7-2-1-3-8-17)11-6-14-26-22(28)19-9-4-5-10-20(19)24-23(26)29/h1-5,7-10,12H,6,11,13-16H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWHYTFAIGAVFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)CCCN3C(=O)C4=CC=CC=C4NC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-2-sulfanylidene-1H-quinazolin-4-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。